Absence of Known Biological Activity Differentiates This Compound from Pharmacologically Profiled Aryl Ureas
As of the latest ZINC update, 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has no known biological activity recorded in ChEMBL [1]. This contrasts with numerous structurally related aryl ureas—such as the CFTR inhibitor IOWH-032 (IC50 = 1.01 µM) —that have defined pharmacological profiles. The complete absence of activity data for this compound means it cannot be assumed to share the target engagement or off-target liabilities of any pharmacologically characterized analog.
| Evidence Dimension | Biological Activity Annotation Status |
|---|---|
| Target Compound Data | No known biological activity (ChEMBL) |
| Comparator Or Baseline | IOWH-032: CFTR inhibitor IC50 = 1.01 µM (T84 and CHO-CFTR cell-based assays) |
| Quantified Difference | Activity unknown vs. IC50 = 1.01 µM |
| Conditions | ChEMBL 20 annotation; T84/CHO-CFTR cell-based assays for comparator |
Why This Matters
For procurement decisions, this evidence flags that the compound has not been biologically validated, making it suitable only as a negative control or chemical probe in exploratory studies, unlike pharmacologically profiled aryl ureas.
- [1] ZINC Database Entry ZINC000044309454. University of California, San Francisco. Retrieved from https://zinc.docking.org/substances/ZINC000044309454/ View Source
